Tuftsin, lys(4)- - 63138-91-0

Tuftsin, lys(4)-

Catalog Number: EVT-284431
CAS Number: 63138-91-0
Molecular Formula: C21H40N6O6
Molecular Weight: 472.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tuftsin, lys(4)- is a bioactive chemical.
Source and Classification

Tuftsin was first isolated from the spleen of rabbits and has since been identified in various mammalian species. It is classified as a biologically active peptide and is recognized for its immunomodulatory properties. The specific structure of tuftsin allows it to interact with immune cells, enhancing their ability to respond to infections. The classification of tuftsin falls under peptide hormones due to its role in signaling within the immune system.

Synthesis Analysis

The synthesis of Tuftsin, lys(4)- can be achieved through several methods, primarily focusing on solid-phase peptide synthesis and liquid-phase synthesis techniques.

  1. Solid-Phase Synthesis: This method involves attaching the first amino acid to a solid support and sequentially adding protected amino acids. For tuftsin, a solid-phase method was utilized to synthesize the tetrapeptide efficiently, allowing for higher purity and yield .
  2. Liquid-Phase Synthesis: In this approach, the peptide chain is assembled in solution. A study reported that tuftsin and its analogs were synthesized using a liquid-phase method, which involved steps such as protection of amino groups and coupling reactions .
  3. Parameters: Key parameters in the synthesis include:
    • Temperature control during coupling reactions.
    • The use of protecting groups to prevent unwanted reactions.
    • Purification methods such as high-performance liquid chromatography (HPLC) to isolate the final product.
Molecular Structure Analysis

The molecular structure of Tuftsin, lys(4)- can be described as follows:

  • Molecular Formula: C₁₈H₃₄N₄O₆
  • Molecular Weight: Approximately 390.49 g/mol
  • Structure: The peptide consists of four amino acids linked by peptide bonds:
    • Threonine (Thr)
    • Lysine (Lys)
    • Proline (Pro)
    • Arginine (Arg)

The specific arrangement of these amino acids contributes to its biological activity. The presence of lysine at position four is critical for its interaction with immune cells .

Structural Features

  • Peptide Bonds: The peptide bonds between the amino acids are crucial for maintaining the integrity of the molecule.
  • Isopeptide Bonds: Research has indicated that modifications such as introducing isopeptide bonds can enhance stability against enzymatic cleavage, thereby increasing biological efficacy .
Chemical Reactions Analysis

Tuftsin undergoes various chemical reactions that are essential for its biological activity:

  1. Enzymatic Cleavage: The peptide bond between threonine and lysine is particularly susceptible to cleavage by leucine aminopeptidase, which can lead to reduced activity .
  2. Modification Reactions: Chemical modifications such as glycosylation have been explored to enhance stability and bioactivity .

These reactions are significant in understanding how tuftsin can be utilized or modified for therapeutic purposes.

Mechanism of Action

The mechanism of action of Tuftsin, lys(4)- primarily involves enhancing phagocytosis by immune cells such as macrophages and neutrophils:

  1. Receptor Interaction: Tuftsin binds to specific receptors on immune cells, triggering signaling pathways that lead to increased phagocytic activity.
  2. Cytokine Secretion: It promotes the secretion of cytokines like interleukin-1 from monocytes, which further amplifies the immune response .
  3. Cellular Uptake: The structural features of tuftsin facilitate its uptake by immune cells, enhancing their functional capabilities against pathogens.
Physical and Chemical Properties Analysis

Tuftsin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar amino acid composition.
  • Stability: The stability of tuftsin can be affected by pH and temperature; it tends to degrade under extreme conditions.
  • Biological Activity: Its biological activity is closely linked to its structural integrity; modifications that stabilize the peptide can enhance its immunological effects .
Applications

Tuftsin, lys(4)- has various scientific applications:

  1. Immunotherapy: Due to its ability to stimulate phagocytosis, tuftsin has potential use in immunotherapy for enhancing immune responses against infections or cancer.
  2. Research Tool: It serves as a valuable tool in research for studying immune responses and developing new therapeutic agents.
  3. Pharmaceutical Development: Ongoing research aims at developing tuftsin analogs with improved stability and efficacy for clinical applications.
Historical Context and Discovery of Tuftsin

Origins in Immunoglobulin IgG and Early Identification

Tuftsin emerged from pioneering research into the phagocytosis-stimulating properties of immunoglobulin G (IgG). In 1970, Victor Najjar and K. Nishioka identified a natural phagocytosis activator within the leukophilic γ-globulin fraction of blood serum [6]. This discovery stemmed from unusual kinetic studies showing that preincubation of phagocytes with specific cytophilic γ-globulins rendered the globulins inactive, suggesting enzymatic release of an active component [6]. Subsequent isolation and characterization revealed tuftsin as a tetrapeptide fragment (Thr-Lys-Pro-Arg, TKPR) located within the Fc domain of IgG heavy chains, specifically spanning residues 289-292 [3]. This positioning situates tuftsin within a solvent-exposed loop, making it accessible for enzymatic liberation [4]. The name "tuftsin" honors Tufts University, where its discovery and early characterization occurred [3].

The release of biologically active tuftsin requires sequential enzymatic processing: First, splenic tuftsin-endocarboxypeptidase cleaves the Arg²⁹²-Glu²⁹³ bond within IgG. Subsequently, membrane-bound leukokininase (located on phagocytic cells) cleaves the Lys²⁸⁸-Thr²⁸⁹ bond, liberating the free tetrapeptide [3] [6]. This two-step mechanism explains the critical role of the spleen in tuftsin physiology and why splenectomy or splenic dysfunction leads to acquired tuftsin deficiency, characterized by increased susceptibility to bacterial infections like otitis, sinusitis, and infected dermatitis [3] [6].

Key Milestones in Tuftsin Research (1970–Present)

Tuftsin research has progressed through distinct phases, marked by significant discoveries:

Table 1: Key Milestones in Tuftsin Research (1970-Present)

Year RangeKey Finding/DevelopmentSignificanceSource Context
Early 1970sIdentification and synthesis of Thr-Lys-Pro-Arg (Tuftsin) from IgG; Discovery of enzymatic release mechanismEstablished the existence and origin of a specific immunostimulatory peptide; Defined its basic biology. [3] [4] [6]
Mid 1970sIdentification of hereditary tuftsin deficiency (Thr-Glu-Pro-Arg mutant)Confirmed tuftsin's non-redundant physiological role in host defense; Linked mutations to clinical phenotype. [6]
1983Confirmation of tuftsin sequence location (residues 289-292 of IgG Fc) via protein sequencingProvided definitive structural proof within the parent immunoglobulin molecule. [3] [6]
1980s-1990sDevelopment of tuftsin-drug conjugates (e.g., AZT-tuftsin) and tuftsin-linked nanocarriers (liposomes, dendrimers)Pioneered targeted drug delivery to phagocytes for HIV, TB, leishmaniasis, fungal infections. [1]
2007Discovery of high-affinity tuftsin binding to Neuropilin-1 (NRP1)Revealed a major receptor mediating tuftsin effects; Suggested overlap with VEGF signaling pathways. [7]
2020sCharacterization of tuftsin binding to ACE2 and inhibition of SARS-CoV-2 S1-protein/ACE2 interactionProposed tuftsin as a potential therapeutic candidate against COVID-19 via receptor blockade. [8]

The 1980s-1990s saw a significant expansion into therapeutic applications. Researchers exploited tuftsin's targeting capability by conjugating it to drugs like the reverse transcriptase inhibitor AZT (3'-azido-3'-deoxythymidine) to enhance delivery to HIV-infected macrophages. This AZT-tuftsin conjugate demonstrated significantly reduced viral load compared to free AZT, attributed to both targeted delivery and tuftsin's stimulation of interleukin-1 (IL-1) release [1]. Similarly, tuftsin conjugation to nanocarriers like poly(propylene imine) (PPI) dendrimers loaded with efavirenz or to liposomes containing anti-tubercular (rifampicin) or anti-fungal (amphotericin B) agents markedly improved efficacy in cellular and animal models by enhancing uptake into infected phagocytes [1]. A landmark discovery in 2007 revealed that tuftsin and its antagonist TKPPR (Thr-Lys-Pro-Pro-Arg) bind selectively to Neuropilin-1 (NRP1), a receptor also involved in vascular endothelial growth factor (VEGF) signaling [7]. This finding suggested that some immunomodulatory and potential nervous system effects of tuftsin might be mediated through NRP1. Most recently, during the COVID-19 pandemic, research demonstrated tuftsin's ability to bind Angiotensin-Converting Enzyme 2 (ACE2) and NRP1, the two key host receptors facilitating SARS-CoV-2 entry. Crucially, surface plasmon resonance (SPR) studies showed tuftsin effectively competes with the SARS-CoV-2 S1-protein for binding to ACE2, positioning it as a potential broad-spectrum therapeutic candidate [8].

Evolution of Structural and Functional Characterization

The complete primary structure of tuftsin, Thr-Lys-Pro-Arg (TKPR), was established early through isolation, sequencing, and synthesis [3] [4]. This sequence is remarkably conserved within the Fc region of IgG1 across species, though subtle variations exist (e.g., mouse IgG1 has Thr-Gln-Pro-Arg) [3]. Detailed structure-activity relationship (SAR) studies revealed the critical importance of each residue for biological activity. The lysine residue at position 2 (Lys²) proved particularly crucial. Substitution of Lys² with structurally similar amino acids like ornithine (lacking the ε-amino group) or glutamate (introducing a negative charge, as in the hereditary deficiency mutant Thr-Glu-Pro-Arg) resulted in dramatic loss or complete abolition of phagocytosis-stimulating activity [3] [4] [6]. This underscores the requirement for a positively charged side chain at this position. The N-terminal threonine contributes to receptor recognition, the proline induces a necessary conformational turn, and the C-terminal arginine is essential for receptor binding affinity [3] [4].

Table 2: Impact of Structural Modifications on Tuftsin Function

Residue PositionResidue Role/FeatureConsequence of Modification/SubstitutionFunctional Impact
1. Threonine (Thr¹)N-terminus; Involved in receptor recognition.Acetylation, substitution with non-polar residues.Reduced or abolished activity.
2. Lysine (Lys²)Central residue; Positively charged ε-amino group critical.Substitution with Glu (hereditary mutant), Orn (lacks ε-NH₂), neutral residues.Severe loss or complete inhibition.
3. Proline (Pro³)Induces β-turn conformation; Structural constraint.Substitution with flexible (Gly) or rigid (D-Pro) residues; Ring modification.Altered conformation, reduced activity.
4. Arginine (Arg⁴)C-terminus; High-affinity receptor binding via guanidinium group.Amidation, substitution with Lys (shorter side chain) or neutral residues.Markedly reduced binding and activity.
Overall StructureLinear tetrapeptide sequence.Cyclization, dimerization (e.g., oligotuftsin carriers for vaccines).Retains or modulates activity; Altered stability/pharmacokinetics.

Conformational studies indicated tuftsin likely adopts a β-turn structure in solution or when bound to its receptor(s), stabilized by interactions involving the Lys² and Arg⁴ side chains [4]. The discovery of NRP1 as a high-affinity receptor provided a molecular target for understanding tuftsin's functional dynamics [7]. Binding studies demonstrated that tuftsin binds NRP1 at a site overlapping with the VEGF binding domain. This binding, particularly by dimeric or tetrameric forms of tuftsin analogs like TKPPR, can inhibit VEGF₁₆₅ binding to NRP1 and subsequent VEGF receptor-2 (VEGFR-2) activation in endothelial cells, linking tuftsin to modulation of angiogenesis pathways [7]. More recently, molecular docking analyses predicted stable binding conformations of tuftsin with both NRP1 and ACE2. SPR experiments quantitatively confirmed these direct interactions (K_D values in the micromolar range), revealing that tuftsin interacts with ACE2 at regions critical for the SARS-CoV-2 S1-protein spike binding, providing a structural basis for its competitive inhibition observed in SPR competition assays [8]. Bioinformatic analyses further identified 91 overlapping gene targets between tuftsin and COVID-19-associated pathways, highlighting potential broader immunomodulatory roles in viral infection contexts [8].

Properties

CAS Number

63138-91-0

Product Name

Tuftsin, lys(4)-

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

Molecular Formula

C21H40N6O6

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C21H40N6O6/c1-13(28)17(24)19(30)25-14(7-2-4-10-22)20(31)27-12-6-9-16(27)18(29)26-15(21(32)33)8-3-5-11-23/h13-17,28H,2-12,22-24H2,1H3,(H,25,30)(H,26,29)(H,32,33)/t13-,14+,15+,16+,17+/m1/s1

InChI Key

GOWXMLHORJHYPZ-XAJHFOFHSA-N

SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)N)O

Solubility

Soluble in DMSO

Synonyms

4-Lys-tuftsin
tuftsin, Lys(4)-
tuftsin, lysine(4)-

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.